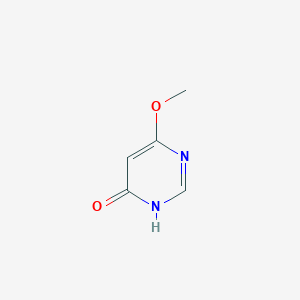

6-Methoxypyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFWHDWTLOZEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396186 | |

| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6128-06-9 | |

| Record name | 6-METHOXY-4-1H-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for 6-Methoxypyrimidin-4(3H)-one. As a key heterocyclic scaffold, the pyrimidinone core is of significant interest in medicinal chemistry, appearing in a wide array of therapeutic agents. Understanding its synthesis and analytical verification is fundamental for its application in drug discovery and development.[1][2] This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough and practical understanding for professionals in the field.

Strategic Approach to Synthesis: The Principle of Cyclocondensation

The synthesis of pyrimidinone rings is most effectively achieved through cyclocondensation reactions. This strategy involves the formation of the heterocyclic ring by reacting a 1,3-dicarbonyl compound or its equivalent with a urea or an amidine derivative. For the synthesis of this compound, a logical and widely adopted approach is the reaction of a suitable three-carbon precursor with O-methylisourea. This method is favored for its efficiency and the ready availability of starting materials.

A common and reliable precursor for this reaction is malondialdehyde or its more stable synthetic equivalents, which can react with O-methylisourea in the presence of a base. The base, typically sodium methoxide, serves to deprotonate the active methylene compound, facilitating its nucleophilic attack and subsequent cyclization.

Experimental Protocol: A Validated Synthetic Pathway

This protocol details a standard procedure for the synthesis of this compound. The methodology is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials and Reagents:

-

Malondialdehyde tetramethyl acetal

-

O-Methylisourea sulfate

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

Hydrochloric acid (6M)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 80 mL of a 25% sodium methoxide solution in methanol.

-

Initial Cooling: Cool the solution to approximately 5°C using an ice bath. This controlled temperature is crucial to manage the exothermicity of the subsequent additions.

-

Reagent Addition: While maintaining the cooled temperature, slowly add 40 g of O-methylisourea sulfate, followed by the dropwise addition of 25 g of malondialdehyde tetramethyl acetal. The sequential addition prevents side reactions and ensures a homogeneous mixture.

-

Initial Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approximately 25°C) for 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting residue in 200 mL of deionized water.

-

Acidification: Carefully adjust the pH of the aqueous solution to approximately 3 by adding 6M hydrochloric acid. This step protonates the product, causing it to precipitate.

-

Precipitation and Isolation: Cool the acidified solution in a refrigerator for 3 hours to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

The structural confirmation and purity assessment of the synthesized this compound require a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system, ensuring the identity of the final compound.

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques for this compound. This data is based on established principles of spectroscopy and by analogy to structurally similar compounds.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.1 (s, 1H, N-H), δ ~7.9 (s, 1H, pyrimidine C-H), δ ~5.5 (s, 1H, pyrimidine C-H), δ ~3.8 (s, 3H, O-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~165 (C=O), δ ~160 (C-O), δ ~158 (N-C-N), δ ~90 (C-H), δ ~55 (O-CH₃) |

| Mass Spec. (ESI-MS) | Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol Expected [M+H]⁺: m/z 127.05 |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch), ~1250 (C-O stretch, ether) |

Interpreting the Data: The Rationale

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.[5][6] The predicted chemical shifts are characteristic of the pyrimidinone ring system and the methoxy group. The downfield shift of the N-H proton is typical for amides.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing definitive proof of the chemical formula.[7][8]

-

Infrared Spectroscopy: IR spectroscopy identifies the key functional groups present in the molecule. The characteristic stretches for the N-H bond, the amide carbonyl (C=O), and the ether C-O linkage are strong indicators of the successful synthesis of the target structure.[5][9]

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis of this compound, a valuable intermediate in drug discovery. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers and scientists with the necessary tools to produce and validate this important chemical entity. The principles of cyclocondensation and the application of modern spectroscopic techniques are fundamental to the successful synthesis and application of such heterocyclic compounds in the development of new therapeutic agents.

References

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl- [webbook.nist.gov]

- 8. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases like uracil, thymine, and cytosine in DNA and RNA.[1][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged pharmacophore," a molecular framework that is frequently found in bioactive and drug-like molecules.[2] Derivatives of pyrimidinone are explored for a wide spectrum of pharmacological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][3]

This guide serves as a comprehensive technical resource on the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its effective application in research and drug discovery. Properties such as solubility, lipophilicity, and ionization state govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicological (ADMET) profile, and ultimately, its therapeutic potential.[4][5][6]

Molecular Structure and Tautomerism

The structural identity of this compound (CAS No: 6128-06-9) is defined by a pyrimidine ring substituted with a methoxy group at the 6-position and a carbonyl group at the 4-position.[7][8] A crucial aspect of the chemistry of pyrimidin-4(3H)-ones is their capacity for prototropic tautomerism, a phenomenon where isomers (tautomers) readily interconvert through the migration of a proton.[9][10]

This compound can exist in equilibrium between the lactam (keto) form, denoted as this compound, and the lactim (enol) form, 6-Methoxy-4-hydroxypyrimidine. While this equilibrium exists in solution, crystallographic studies of related pyrimidinones show a strong preference for the keto tautomer in the solid state.[11][12] The nomenclature "(3H)-one" explicitly refers to the keto form, where the proton resides on the nitrogen at position 3.

Caption: Keto-enol tautomerism of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from computational predictions and available vendor information. These parameters provide a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [8][13] |

| Molecular Weight | 126.11 g/mol | [8][13] |

| CAS Number | 6128-06-9 | [7][8] |

| Appearance | Solid (predicted) | N/A |

| XLogP3 (Lipophilicity) | 0.0 | [13] |

| Aqueous Solubility | Data not available; predicted to be moderately soluble | N/A |

| pKa (Acidic) | ~8.6 (predicted for pyrimidin-4(3H)-one) | [2] |

| pKa (Basic) | ~1.7 (predicted for pyrimidin-4(3H)-one) | [2] |

| Hydrogen Bond Donors | 1 | [13] |

| Hydrogen Bond Acceptors | 3 | [13] |

| Rotatable Bonds | 1 | [13] |

In-Depth Analysis of Key Properties

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes.[5] For this compound, the computationally predicted XLogP3 value is 0.0.[13] This value suggests a balanced distribution between an aqueous and a lipid phase, indicating that the molecule possesses both hydrophilic and lipophilic character. The polar pyrimidinone core, capable of hydrogen bonding, is balanced by the nonpolar methoxy group and the aromatic ring. In drug discovery, a logP value in the range of 0 to 3 is often considered favorable for oral bioavailability, making this compound an interesting starting point for scaffold-based design.[14]

Ionization (pKa)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is paramount, as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[5] this compound is an amphoteric molecule:

-

Acidic pKa: The N-H proton at the 3-position is weakly acidic. For the parent pyrimidin-4(3H)-one, the acidic pKa is approximately 8.6.[2] In its deprotonated (anionic) form, the compound's aqueous solubility would be significantly enhanced.

-

Basic pKa: The ring nitrogen atoms are weakly basic. The parent compound has a basic pKa of around 1.7.[2] This means that at physiological pH (~7.4), the molecule will be overwhelmingly in its neutral form.

Understanding these pKa values is essential for designing relevant biological assays, developing formulations, and predicting its behavior in different compartments of the body.

Solubility

For research purposes, solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to create stock solutions of similar heterocyclic compounds.[16] The solubility of related pyrimidine derivatives has been shown to be influenced by substituents, with polar groups like hydroxyls increasing solubility in protic solvents like methanol.[15]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be validated by empirical measurement. The following are standardized, self-validating protocols for determining the core physicochemical properties of this compound.

Caption: General workflow for experimental physicochemical property determination.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring thermodynamic solubility.[5]

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This duration is necessary to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step ensures that only the saturated supernatant is sampled.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., methanol or acetonitrile/water) and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Validation: A standard curve of the compound with known concentrations must be prepared in the same diluent to ensure accurate quantification.

Protocol 2: Lipophilicity Determination (logP Shake-Flask Method)

This protocol directly measures the partitioning of the compound between n-octanol and water.[5]

-

Pre-saturation: Pre-saturate the n-octanol with water and the water (or buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of this compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the vial for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 3: pKa Determination (UV-Vis Spectroscopy)

This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as its ionization state changes.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa(s).

-

Sample Preparation: Prepare solutions of this compound at a constant concentration in each of the prepared buffers.

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffers.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Applications in Drug Discovery and Chemical Biology

The pyrimidinone core is a versatile scaffold for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[17][18][19] The physicochemical properties of this compound make it an attractive starting point or fragment for several reasons:

-

Balanced Lipophilicity: The logP of ~0 suggests it occupies a favorable region of chemical space for achieving a balance between solubility and permeability.

-

Hydrogen Bonding Capability: The defined donor and acceptor sites provide clear vectors for establishing specific interactions within a target's binding site.

-

Synthetic Tractability: Pyrimidine chemistry is well-established, allowing for systematic modification at various positions to optimize potency, selectivity, and ADMET properties.[20][21][22]

By understanding and optimizing the properties detailed in this guide, researchers can more rationally design novel derivatives of this compound as chemical probes or potential therapeutic agents.

Conclusion

This compound is a heterocyclic compound with a well-defined set of physicochemical properties that are highly relevant to its application in scientific research. Its balanced lipophilicity, potential for hydrogen bonding, and amphoteric nature make it a valuable building block in the fields of medicinal chemistry and chemical biology. The experimental protocols provided herein offer a robust framework for the empirical validation of its properties, ensuring the generation of high-quality data to guide future discovery efforts. A thorough understanding of these fundamental characteristics is the cornerstone of translating a promising molecular scaffold into a valuable scientific tool or a novel therapeutic.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. scialert.net [scialert.net]

- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. youtube.com [youtube.com]

- 7. 6128-06-9|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 10. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methoxypyrimidin-4(3H)-one | C5H6N2O2 | CID 13698448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Buy 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine [smolecule.com]

- 17. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one () for sale [vulcanchem.com]

- 22. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Methoxypyrimidin-4(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of biological activities.[1][2][3][4] From anticancer and antiviral to antimicrobial agents, the versatility of the pyrimidine ring is well-documented.[1][2][3][4] 6-Methoxypyrimidin-4(3H)-one is a member of this esteemed class of compounds, yet its specific mechanism of action remains to be fully elucidated. This guide is crafted to serve as a comprehensive roadmap for researchers embarking on the journey to unravel the therapeutic potential and molecular intricacies of this promising molecule. As a senior application scientist, the narrative that follows is not a rigid set of instructions but a dynamic, logic-driven approach to scientific inquiry, grounded in established principles of drug discovery.

We will proceed with a multi-pronged investigative strategy, predicated on two primary, plausible hypotheses derived from the extensive literature on pyrimidine derivatives:

-

Hypothesis A: this compound functions as a kinase inhibitor. Many pyrimidine-based molecules act as competitive inhibitors at the ATP-binding site of various kinases, disrupting downstream signaling pathways crucial for cell proliferation and survival.[5][6][7][8][9]

-

Hypothesis B: this compound disrupts nucleotide biosynthesis. As a pyrimidine analog, the compound may interfere with the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly dividing cells.[10][11][12][13][14][15][16][17][18] A key enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), is a known target for pyrimidine derivatives.[10][11][12][14][15]

This guide will provide the foundational and exploratory frameworks to rigorously test these hypotheses, identify the molecular target(s), and delineate the resultant signaling pathways and cellular phenotypes.

Part I: Initial Phenotypic Screening and Target Class Identification

The first phase of our investigation is to determine the broad cellular effects of this compound. This will provide the initial clues as to which of our primary hypotheses is more likely and guide our subsequent, more focused experiments.

Comprehensive Cell Viability and Proliferation Assays

The logical first step is to ascertain the compound's effect on cell viability across a panel of cancer cell lines. This will establish its potency and spectrum of activity.

Experimental Protocol: MTT/MTS Assay for Cell Viability

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia]) and a non-cancerous control cell line (e.g., NHDF [normal human dermal fibroblasts]) to assess for cancer-specific cytotoxicity.[1][2]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for a standard period (e.g., 72 hours).

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.

-

Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the data to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Interpreting the Data: A potent, broad-spectrum anticancer activity would lend credence to both of our primary hypotheses, as both kinase inhibition and disruption of nucleotide synthesis are known to have potent anti-proliferative effects.[3][12]

Data Presentation: Hypothetical IC50 Values

| Cell Line | Histology | IC50 of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| K562 | Chronic Myelogenous Leukemia | 0.9 |

| NHDF | Normal Fibroblast | > 100 |

Cell Cycle Analysis

To further distinguish between our hypotheses, we will analyze the effect of the compound on cell cycle progression.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Treatment: Treat a selected sensitive cell line (e.g., HCT116) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI will stain the DNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Causality Behind Experimental Choice:

-

Kinase Inhibitors: Many kinase inhibitors, particularly those targeting CDKs, will induce a cell cycle arrest at the G1/S or G2/M transition.[5]

-

DHODH Inhibitors: Inhibition of de novo pyrimidine synthesis leads to a depletion of the nucleotide pools required for DNA replication, typically causing an S-phase arrest.[12]

Visualization: Logical Flow of Initial Investigation

Caption: Initial screening workflow to generate a primary hypothesis.

Part II: Investigating Hypothesis A - Kinase Inhibition

Should the cell cycle analysis point towards a G1 or G2/M arrest, we will proceed with the hypothesis that this compound is a kinase inhibitor.

Kinase Panel Screening

A broad, unbiased approach to identify potential kinase targets is to screen the compound against a large panel of purified kinases.

Experimental Protocol: In Vitro Kinase Profiling

-

Service Provider: Engage a commercial service provider that offers kinase profiling services (e.g., Eurofins, Reaction Biology).

-

Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

-

Screening Concentration: Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Data Analysis: The service provider will report the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >70% inhibition.

Target Validation: Western Blot Analysis of Downstream Signaling

Once we have a list of potential kinase targets, we must validate them in a cellular context. For example, if the screen identifies EGFR as a top hit, we would expect to see a reduction in the phosphorylation of its downstream effectors.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Lysis: Treat a responsive cell line (e.g., A549, which has high EGFR expression) with this compound at various concentrations for a short duration (e.g., 1-2 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-Akt, p-ERK). Also, probe for the total protein levels of each target as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Visualization: Hypothetical Kinase Inhibition Pathway

Caption: Potential signaling cascade inhibited by this compound.

Part III: Investigating Hypothesis B - Disruption of Nucleotide Biosynthesis

If our initial cell cycle analysis revealed an S-phase arrest, we would pivot to investigating the compound's effect on the de novo pyrimidine biosynthesis pathway.

Uridine Rescue Assay

A hallmark of compounds that inhibit de novo pyrimidine synthesis is that their cytotoxic effects can be reversed by supplementing the cell culture medium with uridine, which can be salvaged by the cell to produce pyrimidine nucleotides.[11]

Experimental Protocol: Uridine Rescue

-

Experimental Setup: This assay is a modification of the standard cell viability assay. Seed a sensitive cell line (e.g., K562) in 96-well plates.

-

Treatment: Treat the cells with a serial dilution of this compound, both in the presence and absence of a fixed concentration of uridine (e.g., 100 µM).

-

Incubation and Analysis: Incubate for 72 hours and assess cell viability using the MTT/MTS method as described previously.

-

Data Interpretation: If the IC50 of the compound significantly increases in the presence of uridine, it is strong evidence that it targets the de novo pyrimidine synthesis pathway.

Direct Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

The most direct way to confirm the molecular target is to perform an in vitro enzyme assay with purified DHODH.

Experimental Protocol: DHODH Enzyme Inhibition Assay

-

Assay Principle: This assay measures the DHODH-catalyzed oxidation of dihydroorotate to orotate, which is coupled to the reduction of a chromogenic or fluorogenic probe.

-

Reagents: Use purified human DHODH enzyme, dihydroorotate (substrate), and a suitable electron acceptor (e.g., DCIP).

-

Procedure: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding the electron acceptor.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 for enzyme inhibition.

Visualization: DHODH Inhibition Workflow

Caption: Workflow for validating DHODH as the molecular target.

Part IV: Advanced Mechanism of Action Studies

Regardless of the primary target identified, further studies are necessary to build a comprehensive understanding of the compound's mechanism of action.

Affinity-Based Target Identification

For an unbiased approach to confirm the direct binding target(s) of this compound in a cellular context, affinity chromatography followed by mass spectrometry is a powerful technique.[19]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a total protein lysate from a large culture of a sensitive cell line.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. The direct binding partners of the compound will be captured. As a control, use beads with no compound or with an inactive analog.

-

Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by using an excess of the free compound.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Global Cellular Response Profiling

To understand the broader cellular response to target engagement, transcriptomic (RNA-seq) or proteomic profiling can be employed.

Experimental Protocol: RNA-Sequencing

-

Sample Preparation: Treat cells with this compound at its IC50 for a relevant time point (e.g., 24 hours). Extract total RNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and sequence them on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes and pathways that are significantly up- or down-regulated upon compound treatment. This can reveal downstream effects and potential off-target activities.

Conclusion: Synthesizing a Coherent Mechanism of Action

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]

- 5. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. scbt.com [scbt.com]

- 15. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]

- 16. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy [mdpi.com]

- 18. Chemotherapy - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 6-Methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-Methoxypyrimidin-4(3H)-one using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic compound with significant potential in medicinal chemistry, a thorough understanding of its structural features is paramount. This document, intended for researchers and drug development professionals, details the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the unequivocal structural elucidation of this molecule. We present a detailed interpretation of spectral data, supported by established principles of chemical shifts, coupling constants, and nuclear environments within the pyrimidinone scaffold. This guide serves as a self-validating reference, integrating field-proven insights with authoritative data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrimidinones and NMR

Heterocyclic compounds, particularly those containing the pyrimidine scaffold, are foundational in pharmaceutical research and development. This compound is one such molecule of interest, serving as a potential building block in the synthesis of more complex, biologically active compounds. Its structure, featuring a methoxy group, a carbonyl function, and labile protons, presents a unique spectroscopic challenge and opportunity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind observed chemical shifts and coupling patterns, thereby providing a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Considerations

The structure of this compound, with its distinct functional groups, dictates its NMR signature. The numbering convention used throughout this guide is illustrated below. Key considerations for its analysis include the tautomeric equilibrium between the keto (3H) and enol forms, although the keto form is predominantly observed in common NMR solvents. The electron-donating methoxy group and the electron-withdrawing effects of the ring nitrogens and carbonyl group create a distinct electronic environment, which directly influences the chemical shifts of the associated protons and carbons.[3]

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.

Experimental Protocol: Data Acquisition

A standardized protocol ensures data consistency and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons like N-H.[4][5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Typical acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Peak Assignments

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits four distinct signals corresponding to the four unique proton environments.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N3-H | ~12.1 | Broad Singlet | 1H | The proton on N3 is acidic and labile, often appearing as a broad singlet due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen. Its downfield shift is characteristic of an amide-like proton. |

| H2 | ~7.8 | Singlet | 1H | This proton is attached to a carbon situated between two electronegative nitrogen atoms, resulting in significant deshielding and a downfield chemical shift. It appears as a singlet as it has no adjacent proton neighbors. |

| H5 | ~5.5 | Singlet | 1H | This vinyl proton is adjacent to the electron-donating methoxy group and the C4-carbonyl group. Its chemical shift reflects these competing electronic effects. It appears as a singlet due to the absence of neighboring protons. |

| OCH₃ | ~3.8 | Singlet | 3H | The protons of the methoxy group are equivalent and shielded relative to the aromatic protons. They appear as a sharp singlet, integrating to three protons, a characteristic signature for a methoxy group. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons.

Experimental Protocol: Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A wider spectral width is required compared to ¹H NMR. Due to the low natural abundance of ¹³C and its longer relaxation times, several hundred to thousands of scans are often necessary.

Data Interpretation and Peak Assignments

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments.

| Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4 (C=O) | ~165.0 | The carbonyl carbon is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom, causing it to resonate far downfield. |

| C6 | ~162.5 | This carbon is attached directly to an electronegative oxygen (methoxy group) and a nitrogen atom, leading to a significant downfield shift. |

| C2 | ~152.0 | Similar to H2, this carbon is positioned between two electronegative nitrogen atoms, resulting in a pronounced deshielding effect. |

| C5 | ~90.0 | This vinyl carbon's chemical shift is influenced by its position adjacent to the carbonyl and methoxy-substituted carbon, appearing in the olefinic region but upfield relative to the other ring carbons. |

| OCH₃ | ~55.0 | The methoxy carbon is a typical sp³-hybridized carbon attached to an oxygen atom, resonating in the characteristic upfield region for such groups. |

Workflow for Spectroscopic Verification

The logical process from sample to verified structure is a critical, self-validating system.

Caption: Experimental workflow for NMR-based structure validation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural determination of this compound. The distinct chemical shifts and multiplicities observed for each nucleus are direct consequences of the molecule's unique electronic and structural arrangement. The data presented in this guide, from experimental protocols to detailed peak assignments, offers researchers a reliable and authoritative resource for the characterization of this important heterocyclic compound, ensuring a high degree of scientific integrity in their synthetic and developmental endeavors. For definitive confirmation, especially in novel derivatives, advanced 2D NMR techniques such as HSQC and HMBC are recommended to establish direct and long-range proton-carbon correlations.[2][6]

References

Tautomeric Landscape of 6-Methoxypyrimidin-4(3H)-one in Solution: A Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

Heterocyclic tautomerism is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[1][2] The 4(3H)-pyrimidinone scaffold, a privileged structure in drug discovery, is particularly susceptible to tautomeric equilibria.[3] This technical guide provides an in-depth analysis of the tautomeric forms of 6-Methoxypyrimidin-4(3H)-one in solution. We will explore the structural possibilities, the critical influence of the solvent environment, and the synergistic application of spectroscopic and computational methods for characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to accurately characterize and control the tautomeric behavior of this and related pharmacophores.

Introduction: The Significance of Tautomerism in Pyrimidinones

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton.[2] For molecules like this compound, this dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of biological function. Different tautomers can present distinct hydrogen bond donor/acceptor patterns, dipole moments, and shapes, leading to vastly different interactions with biological targets.[1][2] The equilibrium can be subtly shifted by changes in the chemical environment, such as pH or solvent polarity, which has significant implications during drug formulation and in physiological media.[4][5]

The 4-pyrimidinone core is found in crucial biological molecules, including the nucleobases thymine and uracil, highlighting the fundamental importance of understanding its tautomeric preferences.[3] Computational studies have shown that for the parent 4(3H)-pyrimidinone, the ketonic (amide) form is significantly more stable than the aromatic hydroxyl (enol) form, a preference that is key to the structure and function of DNA.[6][7] This guide will dissect how the addition of a 6-methoxy substituent modifies this landscape and how to experimentally probe the resulting equilibrium in various solutions.

The Tautomeric Possibilities of this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium of interest is the amide-imidic acid (keto-enol) tautomerism. The three most plausible forms in a neutral solution are:

-

The 4-Oxo-3,4-dihydro (N3-H) form (Amide/Keto): This is the canonical 4(3H)-one structure. It features a carbonyl group and a proton on the N3 nitrogen.

-

The 4-Oxo-1,4-dihydro (N1-H) form (Amide/Keto): A constitutional isomer where the proton resides on the N1 nitrogen.

-

The 4-Hydroxy form (Enol): An aromatic tautomer featuring a hydroxyl group at the C4 position. Proton migration could potentially occur from either N1 or N3, but the resulting enol structure is the same.

The relative stability of these forms is dictated by a delicate balance of electronics, aromaticity, and intramolecular interactions. Computational studies on the parent 4-hydroxypyrimidine confirm that the keto form is generally more stable.[6][8] The methoxy group at the C6 position, being an electron-donating group, is expected to further influence the electron distribution within the ring and thus the tautomeric preference.

Caption: Plausible tautomeric forms of this compound.

The Decisive Role of the Solvent

The solvent environment is arguably the most critical external factor governing tautomeric equilibrium in solution.[4][9] Solute-solvent interactions can stabilize one tautomer over another, dramatically shifting the equilibrium point.[5] The key solvent properties to consider are:

-

Polarity (Dielectric Constant): High-polarity solvents tend to stabilize more polar tautomers. The keto forms of pyrimidinones, with their prominent carbonyl group, generally have larger dipole moments than the corresponding enol forms and are thus favored in polar solvents like water or DMSO.[9][10]

-

Hydrogen Bonding Capability: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can stabilize the keto form by accepting a hydrogen bond from the N-H group and donating one to the carbonyl oxygen. Conversely, they can also stabilize the enol form by interacting with the hydroxyl group. The net effect depends on the specific geometry and electronic structure of the solute.[5] Aprotic solvents (e.g., chloroform, acetonitrile) have a different impact, primarily interacting via dipole-dipole forces.

Experimental studies on analogous heterocyclic systems consistently show that the molar ratios of tautomers are dependent on the polarity of the solvent used.[11][12] For this compound, it is predicted that polar protic solvents will strongly favor the keto forms, while in nonpolar solvents, the contribution of the enol form might become more significant.

Experimental Characterization: A Multi-faceted Approach

No single technique can unambiguously determine a tautomeric equilibrium. A synergistic approach combining several spectroscopic methods provides the most trustworthy and comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the precise structure of the dominant tautomer(s) can be determined.[13]

Causality Behind the Method: The different electronic environments of the nuclei (¹H, ¹³C, ¹⁵N) in each tautomer result in distinct and predictable chemical shifts. For example, the protonated nitrogen in the keto form will have a characteristic ¹⁵N chemical shift, while the sp² carbon attached to the hydroxyl group in the enol form will have a different ¹³C shift compared to the carbonyl carbon in the keto form.

Expected Observations for this compound:

| Nucleus | N3-H Keto Form (Expected δ) | N1-H Keto Form (Expected δ) | 4-Hydroxy (Enol) Form (Expected δ) |

| N-H Proton | ~11-13 ppm (broad) | ~10-12 ppm (broad) | N/A (O-H signal, often broader, ~9-15 ppm) |

| C2-H Proton | ~8.0 ppm | ~8.2 ppm | ~7.8 ppm |

| C5-H Proton | ~5.8 ppm | ~5.9 ppm | ~6.2 ppm |

| C4 Carbon | ~165 ppm (C=O) | ~163 ppm (C=O) | ~160 ppm (C-OH) |

| C6 Carbon | ~170 ppm | ~172 ppm | ~168 ppm |

Note: These are estimated chemical shifts based on related structures and are highly solvent-dependent.

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The π-systems of the keto and enol tautomers are different, leading to distinct absorption maxima (λ_max).

Causality Behind the Method: The enol form is fully aromatic and is expected to have a different π -> π* transition energy compared to the cross-conjugated keto forms. By recording spectra in a range of solvents with varying polarities, one can observe shifts in λ_max and changes in peak intensity. Deconvolution of the overlapping spectra can be used to quantify the molar ratios of the tautomers present in each solvent.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Causality Behind the Method: The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto tautomers, typically found in the 1650-1700 cm⁻¹ region. The enol tautomer would lack this strong absorption but would instead show a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations.

Experimental Protocol: NMR Titration for Solvent Effects

This protocol describes a self-validating system for quantifying the influence of solvent polarity on the tautomeric equilibrium of this compound.

Objective: To determine the tautomeric ratio as a function of solvent composition by monitoring changes in ¹H NMR chemical shifts.

Materials:

-

This compound (high purity)

-

Deuterated Chloroform (CDCl₃)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes, micropipettes, volumetric flasks

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO-d₆.

-

Sample Preparation (Titration Series):

-

Prepare a series of 10 NMR samples with varying solvent ratios.

-

Sample 1: 500 µL of pure CDCl₃.

-

Sample 2: 450 µL of CDCl₃ and 50 µL of the DMSO-d₆ stock solution.

-

Sample 3: 400 µL of CDCl₃ and 100 µL of the DMSO-d₆ stock solution.

-

...continue this series, ending with...

-

Sample 10: 500 µL of the DMSO-d₆ stock solution.

-

Self-Validation: This method ensures the concentration of the analyte remains constant across all samples, isolating the solvent effect.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Ensure consistent acquisition parameters (pulse width, relaxation delay) across all samples.

-

-

Data Analysis:

-

Reference all spectra to the residual solvent peak.

-

Identify the signals corresponding to each tautomer. In the likely event of fast exchange, you will observe a single, averaged set of peaks.

-

Track the chemical shift of sensitive protons (e.g., C5-H and N-H) as a function of the mole fraction of DMSO-d₆.

-

A large, non-linear change in chemical shift upon addition of a polar solvent is strong evidence of a shift in the tautomeric equilibrium. The equilibrium constant at each solvent composition can be calculated from the observed chemical shifts if the shifts of the pure tautomers can be determined or estimated.

-

Caption: Workflow for investigating solvent effects on tautomerism via NMR.

The Power of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings.[14]

Causality Behind the Method: Quantum mechanical calculations can determine the ground-state energies of each tautomer in the gas phase and in solution using a Polarizable Continuum Model (PCM).[4][9] This allows for the prediction of the relative stability of the tautomers, providing a theoretical foundation for the experimentally observed equilibrium. Calculations can also predict NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental data to confirm structural assignments.[1]

A typical computational approach would involve:

-

Geometry optimization of all plausible tautomers at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Calculation of vibrational frequencies to confirm that the optimized structures are true energy minima.

-

Single-point energy calculations in various solvents using the PCM model.

-

Calculation of NMR shielding constants using the GIAO method to predict chemical shifts.

Conclusion and Outlook

The tautomeric state of this compound in solution is not fixed but exists as a dynamic equilibrium sensitive to its environment. Based on extensive studies of related pyrimidinone systems, the N3-H keto form is expected to be the dominant species, particularly in polar, protic solvents. However, the presence and population of the N1-H keto and the aromatic 4-hydroxy enol forms cannot be discounted, especially in less polar environments.

For drug development professionals, a thorough characterization of this equilibrium is essential. The multi-pronged approach outlined here—combining high-resolution NMR, sensitive UV-Vis spectroscopy, and confirmatory computational modeling—provides a robust framework for understanding and ultimately controlling the tautomeric behavior of this important pharmacological scaffold. This knowledge is critical for designing molecules with optimal activity, solubility, and stability profiles.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. scispace.com [scispace.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sciforum.net [sciforum.net]

- 13. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 6-Methoxypyrimidin-4(3H)-one Analogs

Foreword: The Strategic Value of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for engaging with a wide array of biological targets. The pyrimidine nucleus is a quintessential example of such a scaffold, forming the core of essential biological molecules like DNA and RNA and appearing in numerous approved drugs.[1][2] Its inherent ability to form multiple hydrogen bonds and participate in various molecular interactions makes it an ideal starting point for drug discovery campaigns.

This guide focuses on a specific, promising subset: analogs of 6-Methoxypyrimidin-4(3H)-one. The objective is not to provide a rigid, prescriptive template, but rather to illuminate a strategic, logic-driven approach to target identification and validation for this chemical family. We will explore four high-potential therapeutic target classes, grounded in the established activities of related pyrimidinone structures. For each class, we will delve into the scientific rationale, the critical biological pathways, and the robust, self-validating experimental protocols required to generate decisive data. This document is designed for the hands-on researcher, providing both the "how" and the critical "why" behind each methodological choice.

Part 1: Dipeptidyl Peptidase IV (DPP-4) - A Validated Target in Metabolic Disease

Scientific Rationale & Causality

Dipeptidyl peptidase IV (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has been clinically validated for the treatment of type 2 diabetes.[3][4] The pyrimidinedione scaffold is present in the approved DPP-4 inhibitor alogliptin, establishing a strong precedent for investigating this compound analogs against this target.[3][4][5]

The Incretin Signaling Pathway & DPP-4's Role

The following diagram illustrates the physiological role of incretins and the intervention point for DPP-4 inhibitors. Understanding this pathway is crucial for interpreting the downstream biological effects of potential inhibitors.

Caption: The incretin pathway and DPP-4 inhibition.

Experimental Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol is chosen for its high sensitivity, suitability for high-throughput screening (HTS), and reliance on a direct measure of enzymatic activity.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4.[6] Cleavage releases the highly fluorescent AMC moiety, and the rate of fluorescence increase is directly proportional to DPP-4 activity. An inhibitor will slow this rate.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[6]

-

Test Compounds (this compound analogs) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Sitagliptin)[7]

-

White, opaque 96- or 384-well microplates

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the microplate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of the positive control inhibitor.

-

Enzyme Preparation & Addition: Dilute the DPP-4 enzyme to its optimal working concentration in cold Assay Buffer. Add 50 µL of the diluted enzyme solution to each well, except for the "no enzyme" background wells.[7]

-

Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.[6][7]

-

Substrate Preparation & Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. To initiate the reaction, add 50 µL of the substrate solution to all wells.[6]

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode every 60 seconds for 30 minutes.[6]

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of ΔRFU/min) from the linear portion of the kinetic curve.[6]

-

Subtract the average rate of the "no enzyme" background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: DPP-4 Inhibitory Activity

| Compound ID | Structure Modification | IC₅₀ (nM) |

| Analog 1A | -R1 = Phenyl | 150 |

| Analog 1B | -R1 = 2-Fluorophenyl | 75 |

| Analog 1C | -R1 = 2,5-Difluorophenyl | 25 |

| Sitagliptin | (Positive Control) | 18 |

Workflow Visualization: DPP-4 Inhibitor Screening

Caption: High-throughput screening workflow for DPP-4 inhibitors.

Part 2: DNA Methyltransferases (DNMTs) - Targeting the Epigenome in Cancer

Scientific Rationale & Causality

Epigenetic modifications, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer.[9] DNA methyltransferases (DNMTs) catalyze this process, making them compelling targets for oncologic drug development.[10] Inhibitors can reverse this hypermethylation, leading to the re-expression of silenced genes and anti-proliferative effects.[9] The pyrimidinone core is central to the well-characterized DNMT inhibitor zebularine, which functions as a cytidine analog.[9][11][12] This provides a direct mechanistic hypothesis for evaluating this compound analogs as potential DNMT inhibitors.

Mechanism of DNMT Inhibition

The diagram below outlines the catalytic mechanism of DNMTs and the "trapping" mechanism employed by cytidine analog inhibitors. These inhibitors become incorporated into DNA and form an irreversible covalent bond with the enzyme, effectively depleting active DNMT.

Caption: Mechanism of DNMT inhibition by cytidine analogs.

Experimental Protocol: ELISA-Based DNMT Activity/Inhibition Assay

This non-radioactive, colorimetric assay is selected for its safety, ease of use, and robust quantification. It is a widely accepted method for screening DNMT inhibitors.[13]

Principle: A cytosine-rich DNA substrate is coated onto microplate wells. The DNMT enzyme in the sample (e.g., nuclear extract or purified enzyme) transfers methyl groups from the donor S-adenosylmethionine (SAM) to the DNA substrate. A highly specific primary antibody detects the newly formed 5-methylcytosine (5mC), followed by a secondary HRP-conjugated antibody and a colorimetric substrate to quantify the amount of methylation.[14]

Materials:

-

DNMT Activity/Inhibition Assay Kit (e.g., Abcam ab113467 or similar) containing:

-

DNA-coated 96-well strip plate

-

DNMT Assay Buffer

-

S-adenosylmethionine (Adomet/SAM)

-

Capture Antibody (anti-5mC)

-

Detection Antibody (HRP-conjugated)

-

Developer Solution (TMB substrate)

-

Stop Solution

-

-

Purified DNMT1 or nuclear extracts

-

Test Compounds and Positive Control (e.g., Decitabine)[13]

-

Microplate reader (absorbance at 450 nm)

Step-by-Step Methodology:

-

Reaction Setup: In the DNA-coated wells, prepare the reaction mixture.

-

Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.[13][15]

-

Antibody Binding:

-

Aspirate the reaction mixture and wash each well with 150 µL of 1X Wash Buffer three times.

-

Add diluted Capture Antibody (anti-5mC) to each well and incubate at room temperature for 60 minutes.[13]

-

-

Detection:

-

Aspirate and wash as in the previous step.

-

Add diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.[13]

-

-

Color Development:

-

Data Acquisition & Analysis:

-

Read the absorbance at 450 nm on a microplate reader within 15 minutes.

-

Subtract the blank absorbance from all other readings.

-

Calculate percent inhibition relative to the positive control (no inhibitor).

-

Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Data Presentation: DNMT1 Inhibitory Activity

| Compound ID | Structure Modification | IC₅₀ (µM) |

| Analog 2A | -R2 = H | 55 |

| Analog 2B | -R2 = Ribose | 12 |

| Analog 2C | -R2 = 2'-Deoxyribose | 5 |

| Decitabine | (Positive Control) | 0.8 |

Workflow Visualization: DNMT Inhibition Assay

Caption: Workflow for an ELISA-based DNMT inhibition assay.

Part 3: Protein Kinases - Master Regulators of Cellular Function

Scientific Rationale & Causality

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signal transduction. Their dysregulation is a direct cause of many diseases, most notably cancer, making them one of the most important classes of drug targets.[16] The pyrimidine ring is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, where it mimics the adenine ring of ATP.[1][17][18] This structural precedent makes the exploration of this compound analogs as potential kinase inhibitors a highly logical and promising research avenue.

Representative Kinase Signaling Cascade

The diagram below shows a simplified version of the MAPK/ERK pathway, a classic signaling cascade often dysregulated in cancer. It illustrates how kinase inhibitors can block signal propagation at specific points.

Caption: Simplified MAPK kinase cascade and point of inhibition.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This assay is chosen for its universality (it can be applied to virtually any kinase), high sensitivity, and robust performance in HTS environments.

Principle: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[19]

Materials:

-

ADP-Glo™ Kinase Assay Kit (or similar)[19]

-

Purified, active kinase of interest (e.g., Aurora A, B-Raf)

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[19]

-

Test Compounds and Positive Control (e.g., Staurosporine)[19]

-

White, opaque 96- or 384-well microplates

-

Luminometer

Step-by-Step Methodology:

-

Compound & Enzyme Plating: In the microplate, add 2.5 µL of serially diluted test compound or DMSO control. Then, add 2.5 µL of the kinase in assay buffer.[19]

-

Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

-

Kinase Reaction: Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The optimal concentrations should be determined empirically, typically at or below the Kₘ for ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[19] The time and temperature may need optimization depending on the specific kinase.

-

ADP Detection (Step 1 - ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[19]

-

ADP Detection (Step 2 - Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin components. Incubate for 30 minutes at room temperature to develop the luminescent signal.[19]

-

Data Acquisition & Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Data Presentation: Kinase Inhibitory Profile

| Compound ID | Aurora A IC₅₀ (nM) | B-Raf IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |

| Analog 3A | 15 | >10,000 | 750 |

| Analog 3B | 250 | 8 | >10,000 |

| Staurosporine | 5 | 2 | 15 |

Workflow Visualization: Luminescence-Based Kinase Assay

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Part 4: GABA-A Receptors - CNS Target for Neurological & Psychiatric Disorders

Scientific Rationale & Causality

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[20][21] Upon binding GABA, the channel opens, allowing chloride ions to flow into the neuron, causing hyperpolarization and reducing the likelihood of an action potential.[22] Modulators that enhance the effect of GABA at this receptor (Positive Allosteric Modulators, or PAMs) are used as anxiolytics, sedatives, and anticonvulsants. The dysfunction of GABAergic signaling is implicated in numerous neurological and psychiatric disorders.[20][23] Various heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines, have shown activity as GABA-A receptor modulators, making this a rational target class to explore for novel pyrimidinone analogs.[23][24]

GABA-A Receptor Structure & Function

The diagram below shows the pentameric structure of a typical GABA-A receptor, highlighting the distinct binding sites for the endogenous ligand (GABA) and allosteric modulators like benzodiazepines.

Caption: Schematic of GABA-A receptor with ligand binding sites.

Experimental Protocol: Radioligand Competition Binding Assay

This "gold standard" assay is chosen to directly measure the affinity of a test compound for a specific binding site on the receptor. It is a fundamental experiment in early-stage CNS drug discovery.

Principle: The assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]muscimol for the GABA site, or [³H]flunitrazepam for the benzodiazepine site) from the receptor in a membrane preparation. The amount of radioactivity bound to the membranes at equilibrium is inversely proportional to the affinity and concentration of the test compound.[25][26]

Materials:

-

Rat or mouse whole brain tissue (or specific regions like cortex/cerebellum)[25]

-

Radiolabeled ligand (e.g., [³H]muscimol)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[25]

-

Homogenization Buffer (e.g., 0.32 M sucrose)[25]

-

Unlabeled displacer for non-specific binding (e.g., 10 mM GABA)[25]

-

Test Compounds

-

Glass fiber filters and a cell harvester/filtration manifold

-

Liquid scintillation cocktail and a scintillation counter

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold Homogenization Buffer.[25]

-

Perform a series of centrifugation and resuspension steps to isolate the crude synaptic membrane fraction. This involves low-speed spins to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the membranes.[25]

-

Wash the membranes multiple times with Binding Buffer to remove endogenous GABA.[25]

-

Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Binding Assay Setup:

-

Thaw the prepared membranes on ice.

-

In assay tubes, combine:

-

Total Binding: Membranes, [³H]muscimol (e.g., at a final concentration of 5 nM), and Binding Buffer.[25]

-

Non-specific Binding: Membranes, [³H]muscimol, and a high concentration of unlabeled displacer (e.g., 10 mM GABA).[25]

-

Competition: Membranes, [³H]muscimol, and varying concentrations of the test compound.

-

-

The final assay volume is typically 0.5-1.0 mL.

-

-

Incubation: Incubate the tubes at 4°C for 45-60 minutes to reach binding equilibrium.[25]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Immediately wash the filters with ice-cold Binding Buffer to remove unbound radioactivity.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Calculate the percent displacement of the specific binding caused by the test compound at each concentration.

-

Determine the IC₅₀ value from a dose-response curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: GABA-A Receptor Binding Affinity

| Compound ID | Binding Site | IC₅₀ (nM) | Ki (nM) |

| Analog 4A | Benzodiazepine | 250 | 148 |

| Analog 4B | Benzodiazepine | 80 | 47 |

| Diazepam | Benzodiazepine | 15 | 8.9 |

Workflow Visualization: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Forward Outlook

This guide has outlined a scientifically-grounded strategy for exploring the therapeutic potential of this compound analogs. By leveraging the known activities of the broader pyrimidine and pyrimidinone chemical classes, we have identified four high-priority target families: DPP-4 , DNMTs , protein kinases , and GABA-A receptors . For each target, we have provided the essential scientific rationale and detailed, robust protocols that form the bedrock of a successful drug discovery program.